2-(Carboxymethyl)-5-nitrobenzoic acid

Overview

Description

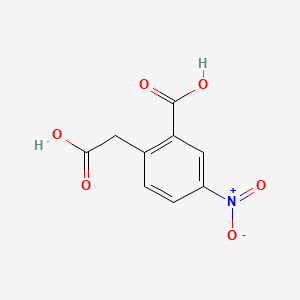

2-(Carboxymethyl)-5-nitrobenzoic acid is an organic compound that features both carboxymethyl and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-5-nitrobenzoic acid typically involves the nitration of a precursor benzoic acid derivative followed by carboxymethylation. The nitration process can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The carboxymethylation step involves the reaction of the nitrated benzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed

Reduction: 2-(Carboxymethyl)-5-aminobenzoic acid.

Substitution: Various substituted benzoic acid derivatives.

Esterification: Esters of this compound.

Scientific Research Applications

Common Reactions

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : The carboxymethyl group can participate in nucleophilic substitution reactions.

- Esterification : The carboxylic acid group can react with alcohols to form esters.

Chemistry

2-(Carboxymethyl)-5-nitrobenzoic acid serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

This compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules. Notably, it has shown promising results in:

- Antimicrobial Activity : It inhibits bacterial biofilms, enhancing the effectiveness of antibiotics against resistant strains.

- Antioxidant Properties : Demonstrates the ability to mitigate oxidative stress, relevant for neuroprotection.

- Neuroprotective Effects : Exhibits protective effects against amyloid-beta aggregation, which is significant in Alzheimer's disease research.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in biofilm formation compared to control groups, suggesting its potential as an agent against antibiotic-resistant infections.

| Bacterial Strain | Biofilm Formation Reduction (%) |

|---|---|

| E. coli | 75 |

| Staphylococcus aureus | 65 |

| Pseudomonas aeruginosa | 70 |

Neuroprotective Study

In vitro assays assessed the neuroprotective effects of this compound on SK-N-SH neuronal cells exposed to amyloid-beta. Pre-treatment with this compound resulted in a notable increase in cell viability.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 50 |

| Aβ42 Only | 25 |

| Aβ42 + CMNBA | 75 |

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The carboxymethyl group can enhance the solubility and bioavailability of the compound, facilitating its interaction with target proteins and enzymes.

Comparison with Similar Compounds

2-(Carboxymethyl)-5-nitrobenzoic acid can be compared with other similar compounds such as:

2-(Carboxymethyl)-4-nitrobenzoic acid: Differing in the position of the nitro group, which can affect its reactivity and applications.

2-(Carboxymethyl)-5-aminobenzoic acid: The reduced form of the nitro compound, with different chemical and biological properties.

2-(Carboxymethyl)-5-chlorobenzoic acid: Featuring a chloro group instead of a nitro group, leading to different reactivity and uses.

Biological Activity

Overview

2-(Carboxymethyl)-5-nitrobenzoic acid (CMNBA) is an organic compound characterized by the presence of both carboxymethyl and nitro functional groups attached to a benzene ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

- Molecular Formula : C10H9N1O4

- Molecular Weight : 209.18 g/mol

- CAS Number : 3898-66-6

The biological activity of CMNBA is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules, while the carboxymethyl group enhances solubility and bioavailability, facilitating interactions with proteins and enzymes.

Antimicrobial Activity

Research indicates that CMNBA exhibits significant antimicrobial properties. It has been shown to inhibit bacterial biofilms, which are critical for the survival of pathogenic bacteria. The inhibition of biofilm formation can lead to enhanced effectiveness of antibiotics against resistant strains.

Antioxidant Properties

CMNBA has demonstrated antioxidant activity, which is essential for mitigating oxidative stress in biological systems. This property is particularly relevant in the context of neuroprotection and the prevention of neurodegenerative diseases .

Neuroprotective Effects

Studies have explored the neuroprotective potential of CMNBA against amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. In vitro assays have indicated that CMNBA can significantly improve cell viability in neuronal cell lines exposed to Aβ, suggesting its potential role in neurodegenerative disease management .

Comparative Analysis with Similar Compounds

To understand the unique properties of CMNBA, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Carboxymethyl)-4-nitrobenzoic acid | C10H9N1O4 | Different nitro group position affecting reactivity |

| 2-(Carboxymethyl)-5-aminobenzoic acid | C10H11N1O4 | Reduced form with altered biological properties |

| 2-(Carboxymethyl)-5-chlorobenzoic acid | C10H9ClO4 | Chlorine substitution leading to different applications |

Study on Antimicrobial Efficacy

In a recent study, CMNBA was tested against various bacterial strains, demonstrating a significant reduction in biofilm formation compared to control groups. The results indicated that CMNBA could serve as a potent agent in combating antibiotic-resistant infections.

Neuroprotective Study

Another investigation focused on the neuroprotective effects of CMNBA on SK-N-SH neuronal cells. The study utilized Aβ42-induced toxicity models and found that pre-treatment with CMNBA resulted in a notable increase in cell viability, reinforcing its potential therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name |

2-(carboxymethyl)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-8(12)3-5-1-2-6(10(15)16)4-7(5)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIFWNXJOHQQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.